2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrrolidinone and thiazole rings, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Pharmacokinetics
A structurally similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been shown to have good permeability, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how environmental factors influence the action of n,n’-([4,4’-bithiazole]-2,2’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dioxopyrrolidin-1-yl acetic acid with thiazole derivatives under controlled conditions. The reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic medium.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl pent-4-ynoate
- 2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
- Multitargeted compounds derived from (2,5-dioxopyrrolidin-1-yl) (phenyl)-acetamides
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide stands out due to its dual thiazole rings and multiple functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O6S2/c25-11(5-23-13(27)1-2-14(23)28)21-17-19-9(7-31-17)10-8-32-18(20-10)22-12(26)6-24-15(29)3-4-16(24)30/h7-8H,1-6H2,(H,19,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWZRCNNWWXOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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